3,6-Dichloro-2-iodotoluene
Overview
Description
3,6-Dichloro-2-iodotoluene is an organohalogen compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where two chlorine atoms and one iodine atom are substituted at the 3rd, 6th, and 2nd positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-iodotoluene can be synthesized through several methods, including:
Halogenation of Toluene: This involves the selective chlorination and iodination of toluene under controlled conditions. The process typically uses chlorine and iodine reagents in the presence of catalysts to achieve the desired substitution pattern.
Suzuki-Miyaura Coupling: This method involves the coupling of a chlorinated toluene derivative with an iodinated reagent using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are employed for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted toluenes.
Scientific Research Applications
3,6-Dichloro-2-iodotoluene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules for research in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-iodotoluene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of both chlorine and iodine atoms allows for selective reactivity, enabling the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 3,5-Dichloro-2-iodotoluene
- 2,4-Dichloro-1-iodobenzene
- 3,6-Dichlorotoluene
Comparison: 3,6-Dichloro-2-iodotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other dichloroiodotoluenes. The presence of both chlorine and iodine atoms at specific positions allows for selective reactions that are not possible with other isomers .
Properties
IUPAC Name |
1,4-dichloro-2-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQISEVATHMATGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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